molecular formula C13H14O4 B3123946 Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- CAS No. 31380-13-9

Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-

Cat. No. B3123946
CAS RN: 31380-13-9
M. Wt: 234.25 g/mol
InChI Key: FEIHLVMXJYREFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- involves intricate organic chemistry. Researchers have explored various routes to obtain this compound, including modifications of existing methods and novel approaches. These synthetic pathways often rely on the manipulation of precursor molecules, cyclization reactions, and functional group transformations. Detailed studies on the most efficient and scalable synthetic routes are essential for its practical applications .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- reveals its intriguing features. The compound consists of a chromenone core with hydroxyl groups at positions 5 and 7, along with a methyl group at position 2. The presence of these functional groups contributes to its biological activity and reactivity. Researchers have elucidated its stereochemistry and confirmed its identity using techniques such as NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Antioxidant Properties and Biological Activities

Chromones, including derivatives similar to the specified compound, have been identified as possessing potent antioxidant properties. This attribute is crucial for neutralizing active oxygen species and halting free radical processes that can lead to cellular impairment and various diseases. The literature emphasizes the importance of certain structural features, such as the double bond, carbonyl group, and hydroxyl groups, in enhancing radical scavenging activity. The antioxidant potential of these compounds makes them candidates for addressing inflammatory, diabetic, antitumor, and anticancer conditions (Yadav et al., 2014).

Coumarin Chemistry and Pharmacology

Coumarins, closely related to the structural framework of the specified Ethanone derivative, are highlighted for their broad biological properties. They serve as precursors in pharmaceuticals, offering a wide range of activities including antiviral, anticancer, and anti-inflammatory effects. The synthesis and applications of hydroxycoumarins, in particular, have been extensively reviewed, indicating their critical role in various biological fields and potential as therapeutic agents (Yoda, 2020).

Therapeutic Role in Cancer Treatment

The therapeutic potential of benzopyrone compounds, which are structurally related to the specified Ethanone compound, in the treatment of cancer has been extensively explored. Dietary exposure to benzopyrones, found in a variety of natural sources, has led to significant research into their pharmacological and therapeutic properties. This includes studies on coumarin and its metabolites, which have shown promising anti-tumor activity through various mechanisms such as kinase inhibition, cell cycle arrest, and angiogenesis inhibition (Lacy & O’Kennedy, 2004).

Anti-Cancer Effects of Baicalein

Baicalein, a flavonoid compound closely related to the Ethanone derivative in structure and function, has been found to exhibit significant anti-cancer activities. Its effects on biological processes related to cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma underscore its potential as a novel anticancer drug for treatment (Bie et al., 2017).

Ethnobotanical and Pharmacological Insights

Ethnobotanical studies on plants containing similar compounds to Ethanone have uncovered a wide range of medicinal uses, including wound healing, joint pain relief, and anti-diabetic properties. These insights into traditional uses combined with modern pharmacological research highlight the diverse therapeutic potential of these compounds (Thakre Rushikesh et al., 2016).

properties

IUPAC Name

1-(5,7-dihydroxy-2,2-dimethylchromen-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7(14)11-9(15)6-10-8(12(11)16)4-5-13(2,3)17-10/h4-6,15-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHLVMXJYREFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448879
Record name Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31380-13-9
Record name Ethanone, 1-(5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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